

Preclinical Research on Milademetan Tosylate Hydrate: A Technical Guide

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Compound of Interest

Compound Name: *Milademetan tosylate hydrate*

Cat. No.: *B612073*

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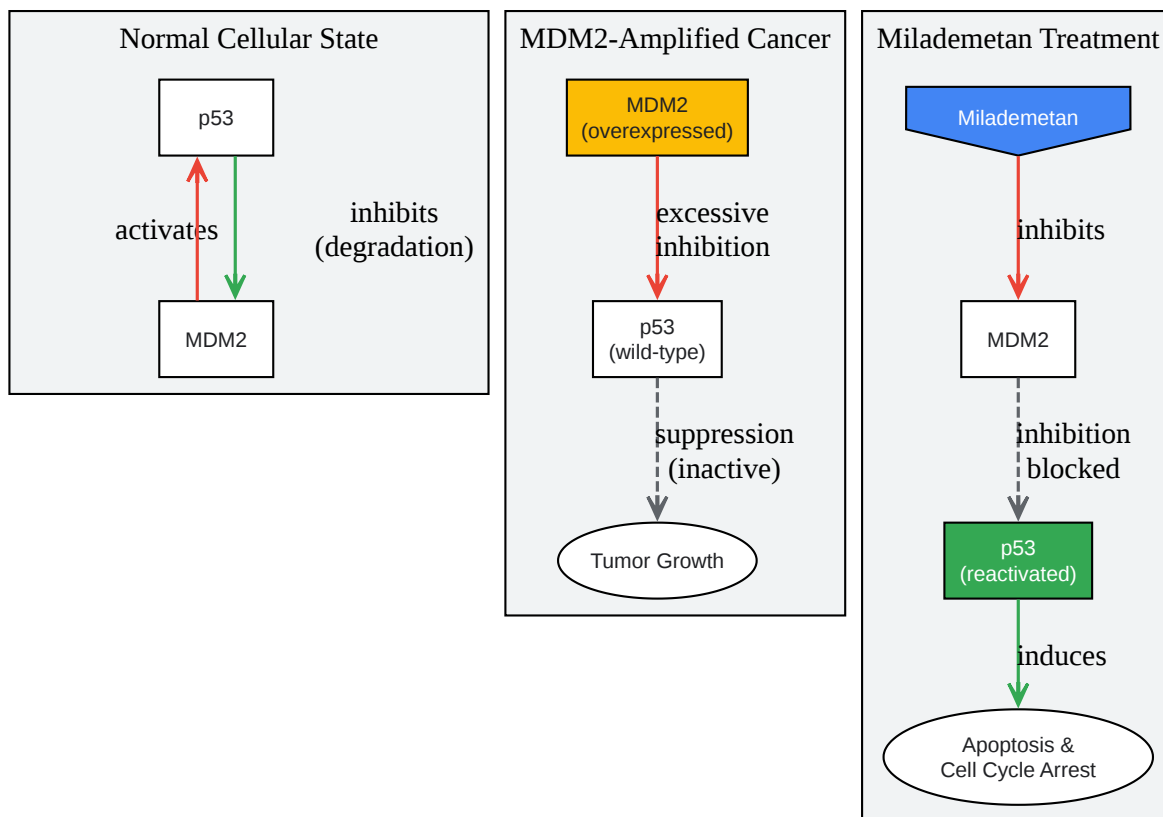
For Researchers, Scientists, and Drug Development Professionals

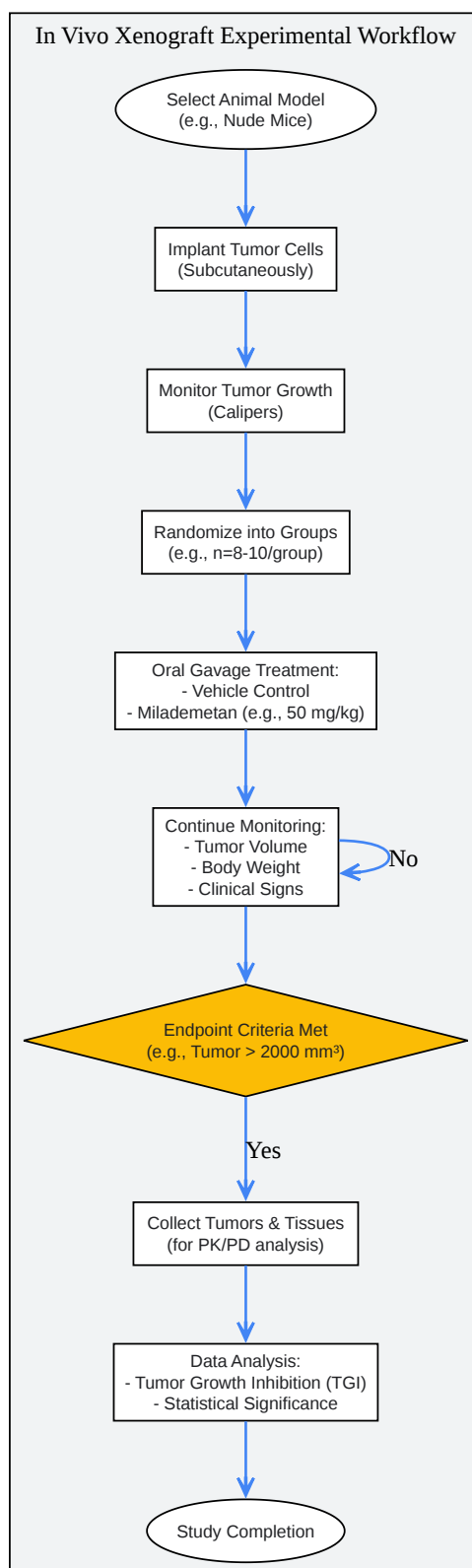
Introduction

Milademetan (also known as RAIN-32 or DS-3032b) is an orally available, selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2)-p53 interaction.^{[1][2][3]} In many cancers that retain wild-type TP53, the tumor-suppressing function of the p53 protein is abrogated by overexpression of its negative regulator, MDM2.^{[4][5]} MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation.^{[4][5]} Milademetan is designed to block the MDM2-p53 interaction, thereby stabilizing and reactivating p53, leading to the induction of cell cycle arrest, senescence, and apoptosis in cancer cells.^{[1][6]} This document provides a comprehensive overview of the preclinical research on **Milademetan tosylate hydrate**, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.

Mechanism of Action

Milademetan functions by disrupting the interaction between MDM2 and p53.^[7] In cancers with MDM2 gene amplification, the resulting overexpression of the MDM2 protein leads to the inactivation of p53, even in the absence of TP53 mutations.^{[4][8]} By inhibiting MDM2, Milademetan allows for the accumulation and reactivation of p53, which can then transcriptionally activate its downstream target genes, such as CDKN1A (p21) and PUMA, to induce apoptosis and inhibit tumor growth.^{[4][6]}





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